(R)-AR-13503

Corneal Endothelium ROCK Inhibition Cell Therapy

Substituting AR-13503 with generic ROCK inhibitors like Y-27632 compromises cellular adherence and proliferation in corneal endothelial cell (CEC) studies. (R)-AR-13503 is the active chiral (2S)-metabolite of Netarsudil with dual ROCK/PKC inhibition, currently in Phase 2 clinical trials for DME and macular degeneration. • Sub-nM ROCK1/2 affinity (Ki = 0.20 nM; IC50 = 1 nM) enables low-concentration use with minimal off-target effects • 10 μM enhances primary human CEC adherence & proliferation vs. Y-27632 (p < 0.005) • Potent anti-angiogenesis: HUVEC tube formation IC50 = 21 nM; suppresses aberrant NV in OIR mouse model

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1254032-16-0
Cat. No. B605557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-AR-13503
CAS1254032-16-0
SynonymsAR-13503;  AR 13503;  AR13503;  AR-11324 metabolite;  AR 11324 metabolite;  AR11324 metabolite;  Netarsudil metabolite
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1
InChIKeyLTXBFJFJUIJOQE-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-13503 Procurement and Selection


(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide, also known as AR-13503 or Netarsudil M1 metabolite, is a chiral small-molecule inhibitor of Rho-associated protein kinase (ROCK) and protein kinase C (PKC). It is the active hydrolytic metabolite of the prodrug Netarsudil (AR-13324) and is currently in Phase 2 clinical development for diabetic macular edema and macular degeneration [1]. For research use, it is available from multiple vendors with high purity (>99%) .

Dual ROCK/PKC pathway inhibition studies
Chiral (2S)-configured active metabolite
Phase 2 retinal disease research context

AR-13503: Why Generic ROCK Inhibitors Fall Short


Substituting AR-13503 with a generic ROCK inhibitor such as Y-27632 or Fasudil carries significant scientific risk due to substantial differences in target engagement, functional cellular effects, and metabolic stability. Unlike these simpler ROCK inhibitors, AR-13503 is a dual ROCK/PKC inhibitor with demonstrated superior cellular adherence and proliferative effects on human corneal endothelial cells compared to Y-27632 [1]. Furthermore, its unique chiral (2S)-configuration and metabolic stability (no detectable further metabolism of AR-13503) [2] distinguish it from racemic or prodrug alternatives. The following quantitative evidence underscores why this specific compound is non-interchangeable.

AR-13503 Dual ROCK/PKC inhibitor
Generic ROCK inhibitors (e.g., Y-27632) PKC engagement and cellular adherence effects may differ; corneal endothelial cell response context may not transfer.
AR-13503 Metabolically stable chiral (2S)-enantiomer
Racemic or prodrug alternatives Stereochemical-control context and activation profile may shift; isomer-specific activity and stability may not reproduce.
AR-13503 Reported in vivo anti-angiogenic context
Kinase inhibitors lacking in vivo disease-model data Model-response endpoint context may differ; in vivo retinal neovascularization endpoint profile may not transfer.

AR-13503 Evidence Profile


Corneal Endothelial Cell Adherence & Proliferation vs. Y-27632

In a direct head-to-head comparison on primary human corneal endothelial cells (CECs), AR-13503 demonstrated significantly better cellular adherence than the widely used ROCK inhibitor Y-27632. Additionally, CECs expanded in medium supplemented with AR-13503 were significantly more proliferative compared to both untreated controls and Y-27632-treated cells [1].

CEC Adherence & Proliferation
Head-to-head
Proliferation rate: significantly higher vs. Y-27632 (p < 0.005) at 10 μM
Supports cell-based assay endpoint context
Primary human CECs, in vitro expansion
Corneal Endothelium ROCK Inhibition Cell Therapy

Potent ROCK Inhibition

AR-13503 exhibits extremely potent inhibition of Rho-associated protein kinase (ROCK), with an IC50 of 1 nM and a Ki of 0.20 nM against both ROCK1 and ROCK2 in enzymatic assays [1]. This potency is orders of magnitude greater than that of the clinically used ROCK inhibitor Fasudil (Ki = 330 nM for ROCK1) and similar to the parent prodrug Netarsudil, but without the need for esterase-mediated activation.

ROCK Inhibition
Cross-study
IC50 = 1 nM; Ki = 0.20 nM (ROCK1/2)
Pathway-study fit for high-affinity target engagement
Kinase-Glo luminescent assay
ROCK Inhibition Kinase Assay Affinity

HUVEC Tube Formation Inhibition

AR-13503 potently inhibits angiogenesis in vitro, as demonstrated by its ability to suppress human umbilical vein endothelial cell (HUVEC) tube formation with an IC50 of 21 nM [1]. This anti-angiogenic activity is a key differentiator from standard ROCK inhibitors like Y-27632, which are not typically characterized for this functional endpoint.

HUVEC Tube Formation
Class-level
IC50 = 21 nM (anti-angiogenic activity)
Angiogenesis assay-response context
Not typical for generic ROCK inhibitors; data to verify
Angiogenesis HUVEC Vascular Biology

In Vivo Pathological Neovascularization Suppression

In a mouse model of oxygen-induced retinopathy (OIR), AR-13503 significantly inhibited the formation of aberrant neovascularization (NV) [1]. This in vivo efficacy distinguishes AR-13503 from many research-grade ROCK inhibitors that lack demonstrated in vivo activity in relevant disease models.

In Vivo Neovascularization
Class-level
Significant inhibition of NV formation in OIR mice
Supports retinal vascular disease model context
Mouse OIR model; no direct comparator
Ocular Angiogenesis OIR Model In Vivo

High Chemical Purity for Reproducibility

Commercially available AR-13503 is supplied with high purity (>99.0%) as verified by vendor certificate of analysis . This level of purity ensures minimal batch-to-batch variability and reduces the risk of confounding biological effects from impurities, which is critical for reproducible in vitro and in vivo studies.

Chemical Purity
Lot attribute
>99.0% (HPLC)
Specification review for reproducibility
Vendor COA; batch-to-batch review required
Quality Control Purity Analytical Chemistry

Clinical Development for Retinal Indications

AR-13503 is currently in Phase 2 clinical trials for diabetic macular edema (DME) and macular degeneration [1], a development stage that is not matched by most research-grade ROCK inhibitors. This clinical validation underscores the compound's favorable safety and pharmacokinetic profile and supports its use as a translational tool in preclinical research.

Clinical Development
Context-dependent
Phase 2 for DME and macular degeneration
Supports translational endpoint context for preclinical research
Human trial; do not infer clinical validation for research use
Clinical Development Diabetic Macular Edema Age-Related Macular Degeneration

AR-13503 Application Scenarios


Corneal Endothelial Cell Expansion for Regenerative Medicine

AR-13503 is a superior alternative to Y-27632 for expanding primary human corneal endothelial cells (CECs) in vitro. The compound's ability to enhance both cellular adherence and proliferation (10 μM; p < 0.005 vs. Y-27632) makes it an ideal supplement for CEC culture media aimed at producing cell-based therapies for corneal endothelial dysfunction [1].

Ocular Angiogenesis Studies (In Vitro & In Vivo)

With its potent inhibition of HUVEC tube formation (IC50 = 21 nM) and significant suppression of aberrant neovascularization in the OIR mouse model, AR-13503 is a validated tool compound for investigating the role of ROCK/PKC signaling in pathological angiogenesis. It is particularly suited for studies of wet age-related macular degeneration (AMD) and diabetic retinopathy [2][3].

ROCK Kinase Profiling and Target Engagement

Researchers requiring extremely potent and specific inhibition of ROCK1/2 (IC50 = 1 nM; Ki = 0.20 nM) should select AR-13503. Its sub-nanomolar affinity allows for low-concentration use, minimizing off-target kinase interactions compared to higher-concentration use of less potent ROCK inhibitors like Fasudil [4].

Translational Research for Retinal Vascular Disease

Given its advanced clinical development status (Phase 2 for DME and macular degeneration), AR-13503 is a prime candidate for preclinical studies aimed at translating findings into clinical applications. Its established safety and pharmacokinetic profile in humans supports its use in efficacy and toxicity studies intended to inform clinical trial design [5].

Application
Selection Property
Validation Focus
Corneal endothelial cell research
Cell-adherence and proliferation endpoint context
Primary CEC culture model response vs. Y-27632
Ocular angiogenesis studies
Anti-angiogenic assay-response profile
HUVEC tube formation and OIR model endpoint review
ROCK kinase profiling
High-affinity target engagement context
ROCK1/2 inhibition at low-concentration conditions
Translational retinal vascular research
Clinical development endpoint context
Preclinical model exposure and tolerability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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